molecular formula C16H26NO5P B12748762 Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester CAS No. 114416-20-5

Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester

Cat. No.: B12748762
CAS No.: 114416-20-5
M. Wt: 343.35 g/mol
InChI Key: XCZPKXSAYJHEMB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core structure with additional functional groups, including a dipropoxyphosphinyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-ethyl-, methyl ester
  • Benzoic acid, 4-amino-, methyl ester
  • Benzoic acid, 4-methoxy-, ethyl ester

Uniqueness

Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is unique due to the presence of the dipropoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

114416-20-5

Molecular Formula

C16H26NO5P

Molecular Weight

343.35 g/mol

IUPAC Name

ethyl 4-(dipropoxyphosphorylmethylamino)benzoate

InChI

InChI=1S/C16H26NO5P/c1-4-11-21-23(19,22-12-5-2)13-17-15-9-7-14(8-10-15)16(18)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3

InChI Key

XCZPKXSAYJHEMB-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CNC1=CC=C(C=C1)C(=O)OCC)OCCC

Origin of Product

United States

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